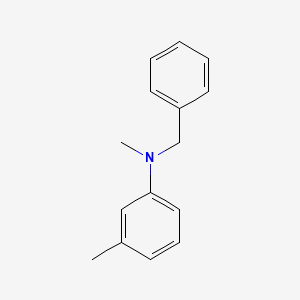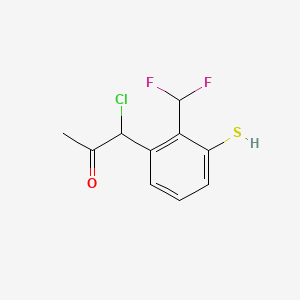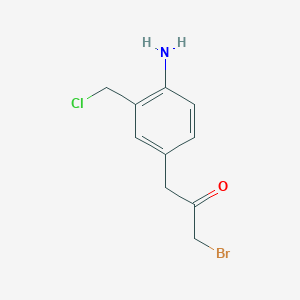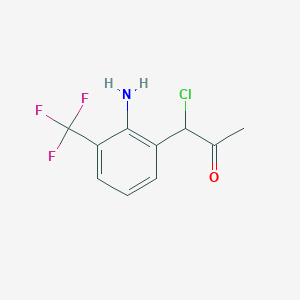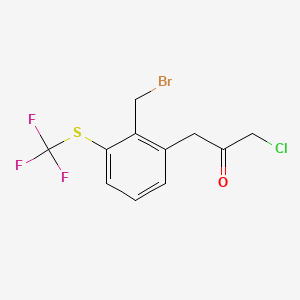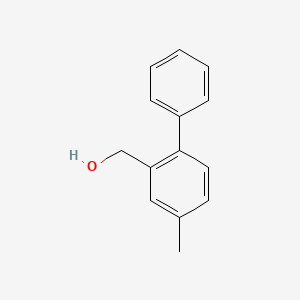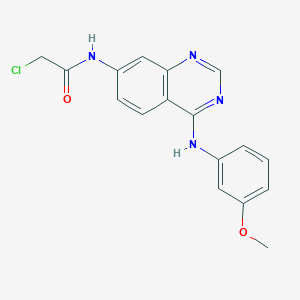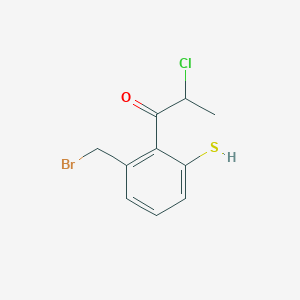
1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is an organobromine compound with significant interest in various scientific fields. This compound features a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by thiolation and chlorination steps. For instance, starting from 2-methylphenol, bromination can be achieved using bromine in the presence of a catalyst. Subsequent thiolation with thiourea and chlorination with thionyl chloride yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or iodine.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation can produce disulfides.
- Reduction results in thiol derivatives .
Scientific Research Applications
1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one finds applications in multiple scientific domains:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can alkylate nucleophilic sites in biomolecules, while the mercapto group can form disulfide bonds with thiol-containing proteins. These interactions can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 2-Bromomethyl-1,3-dioxolane
- 1-Bromo-2-butyne
Comparison: 1-(2-(Bromomethyl)-6-mercaptophenyl)-2-chloropropan-1-one is unique due to its combination of bromomethyl, mercapto, and chloropropanone groups. This combination provides a versatile platform for diverse chemical reactions and applications, distinguishing it from other bromomethyl-containing compounds .
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-sulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(12)10(13)9-7(5-11)3-2-4-8(9)14/h2-4,6,14H,5H2,1H3 |
InChI Key |
CSMFGPPWYFUXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1S)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14065778.png)
